3-(4-aminophenoxy)propanoic acid

説明

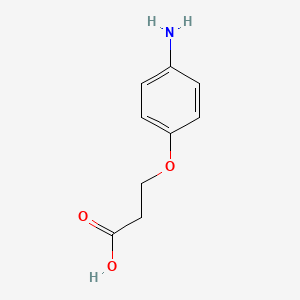

3-(4-aminophenoxy)propanoic acid is an organic compound with the molecular formula C9H11NO3. It is characterized by the presence of an aminophenoxy group attached to a propanoic acid moiety.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenoxy)propanoic acid typically involves the reaction of 4-aminophenol with 3-chloropropanoic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 4-aminophenol attacks the carbon atom of the 3-chloropropanoic acid, leading to the formation of the desired product .

Industrial Production Methods

the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity .

化学反応の分析

Reduction Reactions

The amino group in 3-(4-aminophenoxy)propanoic acid can undergo reductive transformations under catalytic hydrogenation or chemical reduction conditions:

-

Catalytic Hydrogenation :

Oxidation Reactions

The primary amine moiety is susceptible to oxidation, yielding nitroso or nitro derivatives:

-

Oxidizing Agents :

Reagent Conditions Product Source Potassium permanganate Acidic aqueous medium 3-(4-nitrophenoxy)propanoic acid Hydrogen peroxide Neutral pH, RT 3-(4-nitroso-phenoxy)propanoic acid

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes substitution at the para position relative to the phenoxy group:

-

Nitration :

-

Halogenation :

-

Reagents : Cl₂/FeCl₃ or Br₂/FeBr₃.

-

Product : Halo-substituted derivatives (e.g., 3-(4-amino-3-chlorophenoxy)propanoic acid).

-

Diazotization and Hydrolysis

The amino group participates in diazotization, enabling functional group interconversion:

-

Process :

-

Applications : Key step in synthesizing hydroxy-substituted analogs for pharmaceutical intermediates .

Esterification and Hydrolysis

The carboxylic acid group participates in ester formation and hydrolysis:

-

Esterification :

-

Reagents : Ethanol/H₂SO₄ or DCC/DMAP.

-

Product : Ethyl 3-(4-aminophenoxy)propanoate, a precursor for drug candidates.

-

-

Hydrolysis :

-

Conditions : NaOH (saponification) or HCl (acidic hydrolysis).

-

Product : Regenerates the parent carboxylic acid.

-

Amide Formation

Reaction with amines or sulfonating agents produces bioactive derivatives:

-

Example :

Comparative Reactivity of Derivatives

Mechanistic Insights

科学的研究の応用

3-(4-aminophenoxy)propanoic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme-substrate interactions and as a potential inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit cell proliferation.

Industry: It is used in the production of polymers and other advanced materials

作用機序

The mechanism of action of 3-(4-aminophenoxy)propanoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation .

類似化合物との比較

Similar Compounds

3-(4-hydroxyphenoxy)propanoic acid: Similar structure but with a hydroxy group instead of an amino group.

3-(4-nitrophenoxy)propanoic acid: Contains a nitro group instead of an amino group.

3-(4-chlorophenoxy)propanoic acid: Contains a chloro group instead of an amino group

Uniqueness

3-(4-aminophenoxy)propanoic acid is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

生物活性

3-(4-Aminophenoxy)propanoic acid is an organic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis, and potential applications based on recent studies.

Chemical Structure and Properties

This compound features a propanoic acid backbone with a 4-aminophenoxy substituent. Its molecular formula is CHNO, with a molecular weight of approximately 181.19 g/mol. The presence of both an amine and a phenolic group contributes to its unique reactivity and biological activity, enhancing its nucleophilicity due to the electron-donating nature of the phenoxy group.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound, particularly against multidrug-resistant pathogens. The compound has demonstrated efficacy against various Gram-positive and Gram-negative bacteria, as well as drug-resistant fungal strains such as Candida auris.

Table 1: Antimicrobial Activity Against Multidrug-Resistant Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Vancomycin-resistant Enterococcus faecalis | 0.5 - 2 |

| Escherichia coli | 16 |

| Candida auris | 8 - 64 |

These findings suggest that derivatives of this compound could serve as a foundation for developing new antimicrobial agents targeting resistant infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer activity. A study evaluated several derivatives for their ability to inhibit the growth of cancer cells, specifically A549 lung cancer cells. Compounds derived from this scaffold showed promising results in reducing cell viability and migration.

Table 2: Anticancer Activity of Derivatives

| Compound ID | % Cell Viability Reduction (A549) | Migration Inhibition (%) |

|---|---|---|

| Compound 12 | 50 | 45 |

| Compound 20 | 50 | 50 |

| Compound 22 | 40 | 40 |

The most promising candidate, compound 20, exhibited potent antioxidant properties alongside its anticancer effects, indicating a dual role in combating oxidative stress and cancer cell proliferation .

The mechanism of action for the biological activity of this compound involves its interaction with various biological targets. Studies have focused on its binding affinity to enzymes and receptors that play critical roles in microbial resistance mechanisms. Understanding these interactions is vital for designing more effective derivatives with enhanced efficacy against resistant strains.

特性

IUPAC Name |

3-(4-aminophenoxy)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZFRAKKWTXCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350699-65-9 | |

| Record name | 3-(4-aminophenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。